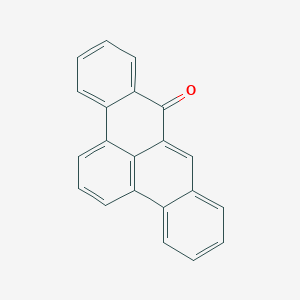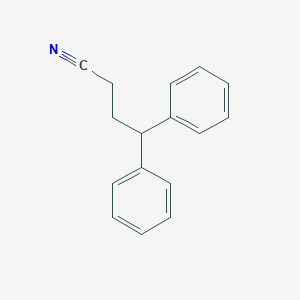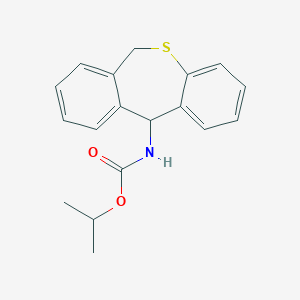
2-(2-Chloro-5-nitrophenyl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Chloro-5-nitrophenyl)acetic acid (CNPA) is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. CNPA is a nitroaromatic compound that can be synthesized using various methods.
科学研究应用
2-(2-Chloro-5-nitrophenyl)acetic acid has been used in various scientific research applications, including as a probe for studying enzyme activity and protein-ligand interactions. 2-(2-Chloro-5-nitrophenyl)acetic acid can also be used as a fluorescent probe for monitoring pH changes in biological systems. Additionally, 2-(2-Chloro-5-nitrophenyl)acetic acid has been used as a precursor for the synthesis of other compounds with potential biological activities.
作用机制
The mechanism of action of 2-(2-Chloro-5-nitrophenyl)acetic acid is not fully understood. However, it is known that 2-(2-Chloro-5-nitrophenyl)acetic acid can undergo reduction to form a hydroxylamine intermediate, which can then react with thiol-containing proteins to form adducts. This reaction can lead to changes in protein function and activity.
生化和生理效应
2-(2-Chloro-5-nitrophenyl)acetic acid has been shown to have various biochemical and physiological effects. For example, 2-(2-Chloro-5-nitrophenyl)acetic acid can inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. 2-(2-Chloro-5-nitrophenyl)acetic acid has also been shown to induce oxidative stress and DNA damage in cells.
实验室实验的优点和局限性
One advantage of using 2-(2-Chloro-5-nitrophenyl)acetic acid in lab experiments is its ability to act as a fluorescent probe for monitoring pH changes. Additionally, 2-(2-Chloro-5-nitrophenyl)acetic acid can be used as a precursor for the synthesis of other compounds with potential biological activities. However, one limitation of using 2-(2-Chloro-5-nitrophenyl)acetic acid is its potential toxicity and mutagenicity, which can affect the results of experiments.
未来方向
There are several future directions for the use of 2-(2-Chloro-5-nitrophenyl)acetic acid in scientific research. One direction is the development of more selective probes for studying specific enzymes and proteins. Another direction is the synthesis of 2-(2-Chloro-5-nitrophenyl)acetic acid derivatives with improved biological activities and reduced toxicity. Additionally, the use of 2-(2-Chloro-5-nitrophenyl)acetic acid in drug discovery and development is an area of future research.
In conclusion, 2-(2-Chloro-5-nitrophenyl)acetic acid is a chemical compound with potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 2-(2-Chloro-5-nitrophenyl)acetic acid in scientific research.
属性
CAS 编号 |
37777-70-1 |
|---|---|
产品名称 |
2-(2-Chloro-5-nitrophenyl)acetic acid |
分子式 |
C8H6ClNO4 |
分子量 |
215.59 g/mol |
IUPAC 名称 |
2-(2-chloro-5-nitrophenyl)acetic acid |
InChI |
InChI=1S/C8H6ClNO4/c9-7-2-1-6(10(13)14)3-5(7)4-8(11)12/h1-3H,4H2,(H,11,12) |
InChI 键 |
KNCGDIHMXCSJDC-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])CC(=O)O)Cl |
规范 SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])CC(=O)O)Cl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tetracyclo[4.3.0.02,4.03,7]non-8-ene-8,9-dicarboxylic acid](/img/structure/B188639.png)
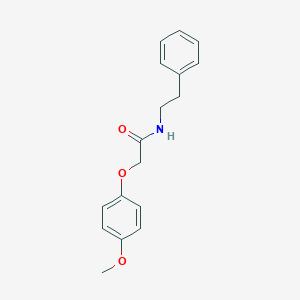
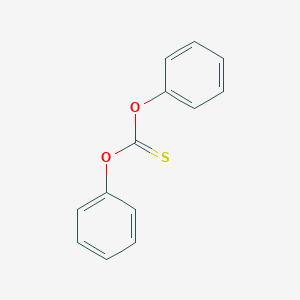
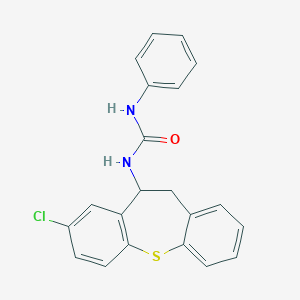
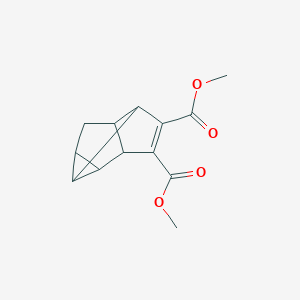
![Methyl 1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B188644.png)
![Benzenemethanol, 4-[(4-methoxyphenyl)azo]-](/img/structure/B188646.png)
![7-[6-[[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one](/img/structure/B188647.png)
![(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl) N-tert-butylcarbamate](/img/structure/B188648.png)
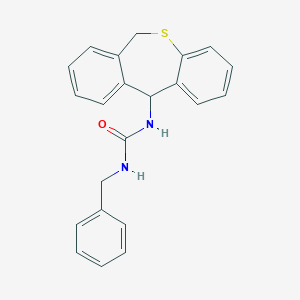
![octyl N-(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)carbamate](/img/structure/B188653.png)
